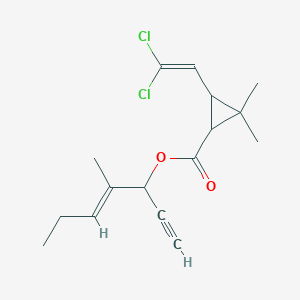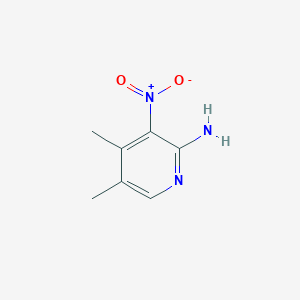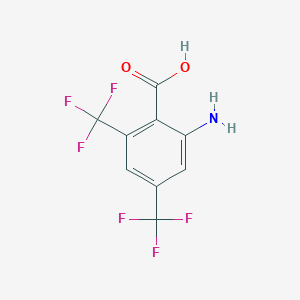![molecular formula C27H15F3O3 B11927383 4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11927383.png)
4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde is a complex organic compound characterized by the presence of multiple fluorine atoms and formyl groups attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the use of trifluoromethylation and formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases or nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethyl groups can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trifluorobenzaldehyde: Shares the trifluoromethyl groups but lacks the additional formyl groups.
4-(Trifluoromethyl)benzaldehyde: Contains a single trifluoromethyl group and a formyl group.
3,5-Bis(trifluoromethyl)benzaldehyde: Contains two trifluoromethyl groups but lacks the additional formyl groups.
Uniqueness
4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde is unique due to the presence of multiple trifluoromethyl and formyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C27H15F3O3 |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C27H15F3O3/c28-25-22(19-7-1-16(13-31)2-8-19)26(29)24(21-11-5-18(15-33)6-12-21)27(30)23(25)20-9-3-17(14-32)4-10-20/h1-15H |
Clé InChI |
QYLBWYGMWSWBNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C2=C(C(=C(C(=C2F)C3=CC=C(C=C3)C=O)F)C4=CC=C(C=C4)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11927313.png)


![((3AR,4R,6R,6aR)-6-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927336.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927338.png)






![[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea](/img/structure/B11927376.png)

